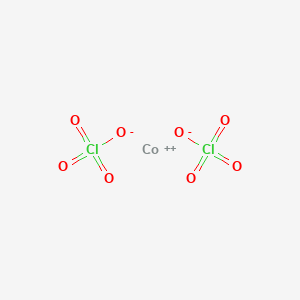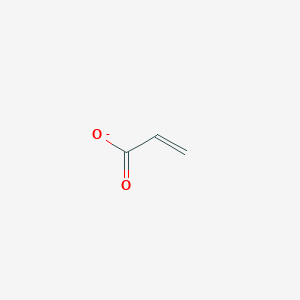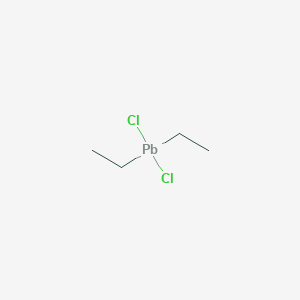
DICHLORODIETHYLLEAD
概要
説明
DICHLORODIETHYLLEAD is an organolead compound with the chemical formula (C₂H₅)₂PbCl₂. It is a colorless or pale yellow liquid that is primarily used in research and industrial applications. This compound is known for its toxicity and potential environmental impact, making it a subject of interest in various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions: DICHLORODIETHYLLEAD can be synthesized through the reaction of tetraethyllead with lead(II) chloride. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The general reaction is as follows:
(C₂H₅)₄Pb + PbCl₂ → 2 (C₂H₅)₂PbCl₂
Industrial Production Methods: Industrial production of diethyllead dichloride involves the use of specialized equipment to handle the toxic nature of the compound. The process requires strict adherence to safety protocols to prevent exposure and environmental contamination. The production methods are designed to maximize yield while minimizing the release of harmful byproducts.
化学反応の分析
Types of Reactions: DICHLORODIETHYLLEAD undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lead oxides and other lead-containing compounds.
Reduction: Reduction reactions can convert diethyllead dichloride to lead metal and ethyl chloride.
Substitution: It can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Reagents like alkyl halides or organometallic compounds are employed.
Major Products Formed:
Oxidation: Lead oxides and ethyl chloride.
Reduction: Lead metal and ethyl chloride.
Substitution: Various organolead compounds depending on the substituent introduced.
科学的研究の応用
DICHLORODIETHYLLEAD has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organolead compounds.
Biology: Studies on the toxicological effects of organolead compounds often use diethyllead dichloride to understand its impact on biological systems.
Medicine: Research into the effects of lead poisoning and the development of chelation therapies may involve diethyllead dichloride.
Industry: It is used in the production of specialized materials and as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of diethyllead dichloride involves its interaction with cellular components, leading to toxicity. It can disrupt calcium homeostasis by increasing cytosolic calcium levels, which affects various cellular processes. The compound can also interact with enzymes and proteins, leading to cellular damage and apoptosis. The primary molecular targets include calcium channels and enzymes involved in cellular metabolism .
類似化合物との比較
Triethyllead chloride: Another organolead compound with similar toxicological properties.
Tetraethyllead: Used as an antiknock agent in gasoline, it is metabolized to diethyllead dichloride in the body.
Dimethyllead dichloride: Similar in structure but with methyl groups instead of ethyl groups.
Uniqueness: DICHLORODIETHYLLEAD is unique due to its specific chemical structure and reactivity. Its ability to undergo various chemical reactions and its role in the metabolism of tetraethyllead make it a compound of significant interest in both industrial and research settings .
特性
IUPAC Name |
dichloro(diethyl)plumbane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5.2ClH.Pb/c2*1-2;;;/h2*1H2,2H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKLAFGSADZFAV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Pb](CC)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2Pb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858797 | |
| Record name | Dichlorodiethylplumbane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13231-90-8 | |
| Record name | Dichlorodiethylplumbane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13231-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyllead dichloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244793 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dichlorodiethylplumbane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(Methoxycarbonyl)oxy]benzoic acid](/img/structure/B77649.png)

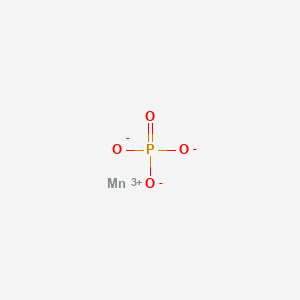
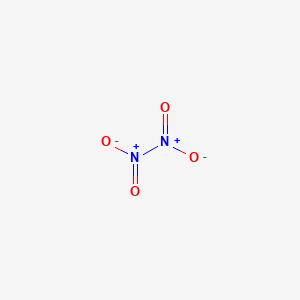
![1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol](/img/structure/B77659.png)






